Ethyl 2-fluoro-3-mercaptobenzoate

Descripción general

Descripción

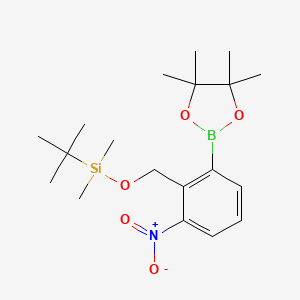

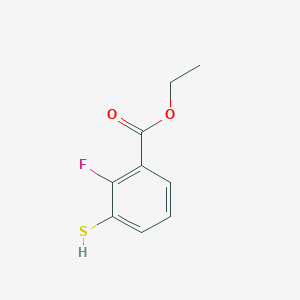

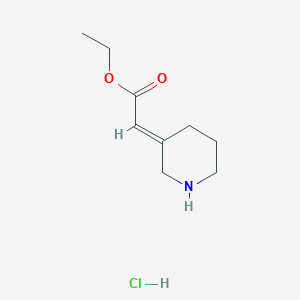

Ethyl 2-fluoro-3-mercaptobenzoate is a chemical compound with the molecular formula C9H9FO2S . It has a molecular weight of 200.23 g/mol . The compound is also known by other names such as ethyl 2-fluoro-3-sulfanylbenzoate .

Molecular Structure Analysis

The InChI representation of Ethyl 2-fluoro-3-mercaptobenzoate isInChI=1S/C9H9FO2S/c1-2-12-9(11)6-4-3-5-7(13)8(6)10/h3-5,13H,2H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=C(C(=CC=C1)S)F . Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3-mercaptobenzoate has a molecular weight of 200.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 200.03072886 g/mol . The Topological Polar Surface Area is 27.3 Ų . The compound has a Heavy Atom Count of 13 .Aplicaciones Científicas De Investigación

Insecticide Synthesis

Ethyl 2-fluoro-3-mercaptobenzoate is utilized in the synthesis of potential insecticides. For instance, its reaction with 2,3-dienenitriles produces compounds evaluated for their effectiveness as acetylcholinesterase inhibitors, a key target in insecticide development (Kay & Punja, 1970).

Mercury Detection

This chemical also finds application in the detection of mercury. A method involving the formation of a complex with 2-mercaptobenzoic acid, which is extractable into ethyl acetate, offers a sensitive approach for mercury determination through spectrophotometry (Cresser, 1973).

Pharmaceutical Synthesis

In pharmaceutical research, ethyl 2-fluoro-3-mercaptobenzoate is involved in the structural modification and preparation of ofloxacin analogs. These analogs are significant in the development of new antibacterial agents (Rádl et al., 1991).

Antibacterial Agent Synthesis

Its role in synthesizing new fluorine-containing thiadiazolotriazinones, which show potential as antibacterial agents, is another noteworthy application. These compounds have been found effective in preliminary screenings (Holla, Bhat, & Shetty, 2003).

Anti-rheumatic Research

Ethyl 2-fluoro-3-mercaptobenzoate is also involved in the synthesis of compounds with anti-rheumatic potential. Its complexes with metals like Co(II), Cu(II), and Zn(II) demonstrated significant effects in a rat model of arthritis (Sherif & Hosny, 2014).

Coordination Chemistry

Additionally, this compound is studied in the field of coordination chemistry, particularly for its ability to form hydrogen-bonding isomers, offering insights into the construction of heterobimetallic complexes (Tiekink & Henderson, 2017).

Safety And Hazards

Ethyl 2-fluoro-3-mercaptobenzoate is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, not eating/drinking/smoking when using this product, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

Propiedades

IUPAC Name |

ethyl 2-fluoro-3-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-2-12-9(11)6-4-3-5-7(13)8(6)10/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMQZNAMQSWTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-3-mercaptobenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)